Furan-2-yl(2-methoxyphenyl)methanol
Overview
Description
Furan-2-yl(2-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Furan-2-yl(phenyl)methanol derivatives are used in aza-Piancatelli rearrangement reactions. In one study, these derivatives reacted with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, forming 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields (Reddy et al., 2012). Another study demonstrated the use of InCl3 in a novel Prins cyclization to synthesize cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy et al., 2012).
Enzymatic Oxidation
Furan-2,5-dicarboxylic acid (FDCA), derived from the enzymatic oxidation of furan-2-yl(phenyl)methanol, is a key compound in the production of biobased polymers. A specific FAD-dependent enzyme oxidizes [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, a reaction involving four consecutive oxidations, demonstrating a high yield at ambient temperature and pressure (Dijkman et al., 2014).
Synthesis of Colored Compounds
Thermal treatment of methanolic solutions containing furan-2-carboxaldehyde and other compounds leads to the rapid formation of colored Maillard reaction products, such as 4-hydroxy-2-methoxy-2-methyl-5-[(E)-(2-furyl)methylidene]methyl-2H-furan-3-one (Hofmann, 1998).
Antimicrobial Activity
Derivatives of furan-2-yl-methanone, synthesized from 2-hydroxy-1-naphthaldehyde and other reactants, have been tested for antimicrobial activity against various microorganisms. Although these compounds showed weak activity, their synthesis and testing provide insights into potential applications in antimicrobial research (Kırılmış et al., 2009).
Renewable Building Blocks
Research into the conversion of 5-(hydroxymethyl)furfural to various derivatives, including (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol, opens pathways for creating renewable building blocks for various applications. This process does not require a catalyst and operates under mild conditions, demonstrating a novel approach to renewable chemistry (Cukalovic & Stevens, 2010).
Chemoenzymatic Synthesis
Enantioselective acylation of racemic 1-(furan-2-yl)ethanols using Candida antarctica lipase B and vinyl acetate has been studied. This research explores the potential for chemoenzymatic synthesis of furan-based alcohols, which has implications in pharmaceuticals and other industries (Hara et al., 2013).
properties
IUPAC Name |
furan-2-yl-(2-methoxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVWTLFJLOJXFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(2-methoxyphenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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